molecular formula C29H31IN4O4 B11560684 N-{(1E)-1-[4-(diethylamino)phenyl]-3-[(2E)-2-(3-ethoxy-4-hydroxy-5-iodobenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide

N-{(1E)-1-[4-(diethylamino)phenyl]-3-[(2E)-2-(3-ethoxy-4-hydroxy-5-iodobenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide

Cat. No.: B11560684
M. Wt: 626.5 g/mol
InChI Key: MYZWHJDFYGQWSN-YBNVSJCISA-N
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Description

N-{(1E)-1-[4-(diethylamino)phenyl]-3-[(2E)-2-(3-ethoxy-4-hydroxy-5-iodobenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide is a complex organic compound with a unique structure that includes various functional groups such as diethylamino, ethoxy, hydroxy, and iodide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(1E)-1-[4-(diethylamino)phenyl]-3-[(2E)-2-(3-ethoxy-4-hydroxy-5-iodobenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of the diethylamino phenyl derivative, followed by the introduction of the ethoxy and hydroxy groups. The iodination step is crucial and requires specific conditions to ensure the selective addition of the iodine atom. The final step involves the formation of the benzamide moiety through a condensation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective would be considered to enhance the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{(1E)-1-[4-(diethylamino)phenyl]-3-[(2E)-2-(3-ethoxy-4-hydroxy-5-iodobenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The iodine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the nitro group would yield an amine. Substitution reactions involving the iodine atom could yield a variety of halogenated or functionalized derivatives.

Scientific Research Applications

N-{(1E)-1-[4-(diethylamino)phenyl]-3-[(2E)-2-(3-ethoxy-4-hydroxy-5-iodobenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-{(1E)-1-[4-(diethylamino)phenyl]-3-[(2E)-2-(3-ethoxy-4-hydroxy-5-iodobenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it could inhibit the activity of a key enzyme involved in cell proliferation, leading to anti-cancer effects. The exact molecular targets and pathways would depend on the specific context and application being studied.

Comparison with Similar Compounds

Similar compounds to N-{(1E)-1-[4-(diethylamino)phenyl]-3-[(2E)-2-(3-ethoxy-4-hydroxy-5-iodobenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide include other benzamide derivatives and compounds with similar functional groups. These compounds may share some properties but differ in their specific activities and applications. For example, ethyl acetoacetate and acetylacetone are similar in that they contain keto and ester groups, but they differ in their reactivity and applications .

Properties

Molecular Formula

C29H31IN4O4

Molecular Weight

626.5 g/mol

IUPAC Name

N-[(E)-1-[4-(diethylamino)phenyl]-3-[(2E)-2-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C29H31IN4O4/c1-4-34(5-2)23-14-12-20(13-15-23)17-25(32-28(36)22-10-8-7-9-11-22)29(37)33-31-19-21-16-24(30)27(35)26(18-21)38-6-3/h7-19,35H,4-6H2,1-3H3,(H,32,36)(H,33,37)/b25-17+,31-19+

InChI Key

MYZWHJDFYGQWSN-YBNVSJCISA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C(\C(=O)N/N=C/C2=CC(=C(C(=C2)I)O)OCC)/NC(=O)C3=CC=CC=C3

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C(C(=O)NN=CC2=CC(=C(C(=C2)I)O)OCC)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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